2,5,6-Trimethoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIDKZJJOQSGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes confirmed identifiers with data from closely related analogs and in-silico predictions to offer a robust resource for researchers. The guide covers its chemical and physical properties, proposed analytical and spectroscopic characterization, a putative synthesis protocol, potential applications in drug development, and essential safety considerations.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (niacin) and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1][2] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. This has led to the development of drugs for a range of conditions, including dyslipidemia, inflammation, and cancer.[3][4][5] The introduction of methoxy groups, as seen in this compound, can significantly alter a compound's polarity, metabolic stability, and receptor-binding interactions, making it a molecule of considerable interest for the exploration of new therapeutic agents.[6][7]

Core Compound Identification and Physicochemical Properties

Precise identification and an understanding of the physicochemical properties of a compound are fundamental for any research and development endeavor. This section details the known identifiers for this compound and provides a table of its predicted and analog-derived properties.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1364917-20-3 | [8] |

| Molecular Formula | C₉H₁₁NO₅ | [9] |

| Molecular Weight | 213.19 g/mol | [9] |

| SMILES | O=C(O)C1=C(OC)N=C(OC)C(OC)=C1 | [9] |

| Predicted Melting Point | Not available (expected to be a solid at room temperature) | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and methanol. Low solubility in water is anticipated. | Based on general solubility of nicotinic acid derivatives[10] |

| Predicted LogP | Not available | - |

Molecular Structure

The chemical structure of this compound is foundational to understanding its reactivity and interactions with biological systems.

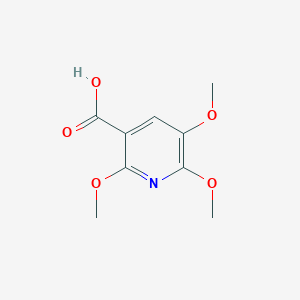

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

One potential approach could start from a readily available, appropriately substituted pyridine precursor. The introduction of methoxy groups can be achieved through nucleophilic aromatic substitution reactions on halopyridines or through other established methodologies. The carboxylic acid functionality can be introduced via oxidation of a methyl or other alkyl group at the 3-position, or by hydrolysis of a nitrile or ester group.

Figure 2: A generalized workflow for the synthesis of this compound.

Exemplary Protocol (Hypothetical):

-

Step 1: Methoxylation. A di- or tri-halopyridine with a suitable functional group at the 3-position (e.g., a methyl or cyano group) could be reacted with sodium methoxide in a suitable solvent like methanol or DMF at elevated temperatures to install the methoxy groups. The regioselectivity of this reaction would be a critical consideration.

-

Step 2: Oxidation. If the precursor from Step 1 contains a methyl group at the 3-position, it could be oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid. Reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring or the methoxy groups.

-

Step 3: Purification. The final product would be purified using standard techniques such as recrystallization or column chromatography.

Analytical and Spectroscopic Characterization (Predicted)

The definitive identification of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of nicotinic acid derivatives, the following characteristics can be predicted.[11][12][13]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic proton signal (singlet or narrow multiplet). - Three distinct singlets for the methoxy group protons. - A broad singlet for the carboxylic acid proton (may be exchangeable with D₂O). |

| ¹³C NMR | - Signals for the six pyridine ring carbons. - A signal for the carboxylic acid carbonyl carbon. - Three distinct signals for the methoxy group carbons. |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). - C-O stretches from the methoxy groups (~1000-1300 cm⁻¹). - Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 213. - Fragmentation patterns corresponding to the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), and a carboxyl group (M-45). |

Note: Predicted NMR spectra can be generated using various software packages that employ empirical data and theoretical calculations.[14][15] Similarly, IR and mass spectra can be predicted based on the functional groups present in the molecule.[12][16]

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of polysubstituted nicotinic acid derivatives has shown promise in several therapeutic areas.

-

Antimicrobial Agents: Nicotinic acid derivatives have been investigated for their antibacterial and antifungal properties.[17][18] The substitution pattern on the pyridine ring can be tailored to enhance activity against specific pathogens.

-

Anti-inflammatory Agents: Certain nicotinic acid derivatives have demonstrated anti-inflammatory effects, suggesting their potential in treating inflammatory conditions.[19]

-

Anticancer Agents: The nicotinic acid scaffold has been explored for the development of novel anticancer drugs.[5] Modifications to the ring and its substituents can influence cytotoxicity and selectivity for cancer cells.

-

Enzyme Inhibition: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes, where the pyridine nitrogen and carboxylic acid can act as key binding elements.

Figure 3: Potential areas of application for this compound in drug development.

Safety and Handling

Specific toxicological data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. General safety guidelines for substituted pyridines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is potentially harmful if swallowed, inhaled, or in contact with skin. In-silico toxicology prediction tools suggest that pyridine derivatives may have potential adverse effects, and caution is warranted.[11][20]

Conclusion

This compound represents an intriguing scaffold for medicinal chemistry and drug discovery. While a comprehensive experimental dataset for this specific molecule is yet to be established, this guide provides a foundational understanding based on its confirmed identifiers, data from analogous compounds, and in-silico predictions. As research into substituted nicotinic acids continues to evolve, it is anticipated that the biological activities and therapeutic potential of this compound will be further elucidated, paving the way for its potential application in the development of novel therapeutics.

References

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. [Link]

-

In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. (2024). National Institutes of Health. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Semantic Scholar. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. [Link]

-

RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. (n.d.). Semantic Scholar. [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. [Link]

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. [Link]

Sources

- 1. malariaworld.org [malariaworld.org]

- 2. labsolu.ca [labsolu.ca]

- 3. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Stereoselective synthesis of 2,5,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. researchgate.net [researchgate.net]

- 10. toku-e.com [toku-e.com]

- 11. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. whitman.edu [whitman.edu]

- 14. Visualizer loader [nmrdb.org]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. IR spectra prediction [cheminfo.org]

- 17. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure of 2,5,6-Trimethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical structure of 2,5,6-Trimethoxynicotinic acid. Moving beyond a simple representation, we will delve into the nuanced details of its architecture, the electronic implications of its substituent pattern, and the spectroscopic features that confirm its identity. This document is intended to serve as a foundational resource for researchers engaged in fields where this molecule or its analogs are of interest.

Core Molecular Structure and Nomenclature

This compound is a polysubstituted derivative of nicotinic acid, which is itself a pyridine ring with a carboxylic acid group at the 3-position. The structural integrity of this molecule is defined by the precise placement of three methoxy (-OCH₃) groups at the 2, 5, and 6 positions of the pyridine ring, in addition to the carboxyl group at the 3-position.

IUPAC Name: 2,5,6-Trimethoxypyridine-3-carboxylic acid

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise.[1] Consequently, the substituents are located as follows:

-

A methoxy group at position 2.

-

A carboxylic acid group at position 3 (defining it as a nicotinic acid derivative).

-

A methoxy group at position 5.

-

A methoxy group at position 6.

This specific arrangement of electron-donating methoxy groups and an electron-withdrawing carboxylic acid group on the electron-deficient pyridine ring results in a unique electronic landscape that dictates its chemical reactivity and physical properties.

Visualizing the Core Structure

To provide a clear visual representation of the atomic connectivity and spatial arrangement of the functional groups, the following diagram illustrates the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to a distinct set of physicochemical properties and spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | |

| Molecular Weight | 213.19 g/mol | |

| CAS Number | 1364917-20-3 | |

| Canonical SMILES | O=C(O)C1=C(OC)N=C(OC)C(OC)=C1 | |

| InChIKey | Not readily available in public databases |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, we can predict its key spectroscopic features based on the known effects of its constituent functional groups and data from analogous structures.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy protons, the single aromatic proton, and the carboxylic acid proton.

-

Aromatic Proton (C4-H): A singlet is expected for the proton at the 4-position, likely in the range of 7.5-8.5 ppm. The exact chemical shift will be influenced by the electronic effects of the surrounding methoxy and carboxyl groups.

-

Methoxy Protons (-OCH₃): Three distinct singlets are anticipated for the three methoxy groups. Their chemical shifts will vary depending on their position on the ring. Methoxy groups at positions 2 and 6 are ortho to the nitrogen and will experience a different electronic environment compared to the methoxy group at position 5. Typical chemical shifts for methoxy groups on a pyridine ring are in the range of 3.8-4.2 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected for the acidic proton of the carboxylic acid group, typically downfield in the region of 10-13 ppm. Its appearance and chemical shift can be highly dependent on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide detailed information about the carbon skeleton.

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-175 ppm.

-

Aromatic Carbons (Pyridine Ring): Six distinct signals are expected for the six carbons of the pyridine ring. The carbons bearing the methoxy groups (C2, C5, C6) will be significantly shifted upfield due to the electron-donating effect of the oxygen atoms, likely appearing in the range of 140-160 ppm. The carbon attached to the carboxylic acid (C3) will also be in this region. The unsubstituted carbon (C4) will likely resonate further upfield, around 110-130 ppm.

-

Methoxy Carbons (-OCH₃): Three signals are expected for the methoxy carbons, typically in the range of 55-65 ppm.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the range of 1700-1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[2]

-

C=C and C=N Stretch (Pyridine Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyridine ring.[3]

-

C-O Stretch (Methoxy Groups): Strong absorption bands corresponding to the C-O stretching of the aryl ether linkages will be present in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.[4]

2.1.4. Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the molecule (213.19).

-

Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the pyridine ring.[4][5] The presence of the methoxy groups will also lead to characteristic fragmentation patterns, such as the loss of a methyl radical (-CH₃, 15 Da) or a formaldehyde molecule (CH₂O, 30 Da).

Synthesis and Reactivity Insights

The specific substitution pattern of this compound suggests a multi-step synthetic approach, as direct functionalization of the nicotinic acid core is challenging.

Plausible Synthetic Strategy

A logical synthetic route would involve the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. One potential pathway could involve the following key steps:

-

Formation of a Polysubstituted Pyridine Core: The synthesis could start from simpler, appropriately substituted precursors that can be cyclized to form the desired 2,5,6-trisubstituted pyridine ring. Methods for synthesizing polysubstituted pyridines often involve condensation reactions.[6][7][8]

-

Introduction of the Carboxyl Group: This could be achieved through the oxidation of a methyl group at the 3-position or the hydrolysis of a nitrile group (-CN) at the 3-position. The hydrolysis of a nitrile is a common and effective method for the synthesis of carboxylic acids.[9]

A hypothetical synthetic workflow is depicted below:

Caption: A plausible synthetic workflow for this compound.

Causality of Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between its functional groups.

-

Electron-Rich Pyridine Ring: The three methoxy groups are strong electron-donating groups through resonance. This significantly increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine.[7] However, the nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to a benzene ring.[10]

-

Influence of the Carboxylic Acid Group: The carboxylic acid group is a meta-directing, deactivating group for electrophilic aromatic substitution. However, its influence is on a ring that is already highly activated by the three methoxy groups.

-

Nucleophilicity of the Nitrogen Atom: The electron-donating methoxy groups also increase the basicity and nucleophilicity of the pyridine nitrogen atom, making it more prone to protonation and alkylation.

Conclusion

The structure of this compound is characterized by a unique substitution pattern that bestows upon it a distinct set of physicochemical and spectroscopic properties. Understanding its detailed molecular architecture, including the electronic effects of its substituents, is paramount for researchers working with this compound or its derivatives. The predictive spectroscopic data and plausible synthetic strategies outlined in this guide provide a solid foundation for further investigation and application in drug discovery and development.

References

-

Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070. [Link]

-

Cravotto, G., Beggiato, M., Penoni, A., Palmisano, G., Tollari, S., & Gallo, E. (2005). A short and efficient synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 4(12), 2029–2031. [Link]

-

Dawane, B. S., Konda, S. G., & Bhosale, R. B. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]

-

Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Royal Society of Chemistry. [Link]

-

Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(6), 63-67. [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

-

NIST. (n.d.). Pyridine, 2-methoxy-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. [Link]

-

National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

The Royal Society of Chemistry. (2020). Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. [Link]

-

ResearchGate. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. [Link]

-

OSTI.GOV. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. [Link]

-

Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. [Link]

Sources

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,5,6-Trimethoxynicotinic Acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Nicotinic acid derivatives are a significant class of molecules with diverse therapeutic applications, yet the physicochemical properties of many specific analogues, such as 2,5,6-Trimethoxynicotinic acid, remain uncharacterized in public literature. This technical guide addresses this knowledge gap by providing a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By analyzing its molecular structure, we predict its solubility behavior across a spectrum of solvent polarities. Furthermore, we present a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method, complete with explanations of the causality behind each step to ensure procedural integrity and trustworthy data generation. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of novel nicotinic acid-based therapeutics.

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It dictates the maximum concentration a compound can achieve in a solution, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity.[1] For nicotinic acid and its derivatives, which are explored for various therapeutic uses, understanding their solubility is paramount for designing effective oral and parenteral dosage forms.[2][3] This guide provides a predictive analysis and a definitive experimental strategy for this compound, enabling researchers to generate the reliable data needed for successful formulation and preclinical development.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. A thorough analysis of the functional groups within this compound allows for a robust prediction of its behavior in various solvent systems.

Molecular Structure Analysis:

The structure of this compound consists of three key components:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This group is polar and the nitrogen can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group: A highly polar functional group (-COOH) that can act as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.

-

Three Methoxy Groups: These ether groups (-OCH₃) are moderately polar and can act as hydrogen bond acceptors. They also increase the molecule's overall size and lipophilicity compared to the unsubstituted nicotinic acid parent. The presence of methoxy groups can significantly influence a molecule's physicochemical properties and its interactions with biological targets.[4]

The combination of a highly polar carboxylic acid, a polar pyridine ring, and three moderately polar methoxy groups suggests a molecule with a complex polarity profile, capable of multiple intermolecular interactions.

Table 1: Known and Predicted Physicochemical Properties of this compound

| Property | Value / Prediction | Rationale / Source |

| Molecular Formula | C₉H₁₁NO₅ | Chemical Supplier Data |

| Molecular Weight | 213.187 g/mol | Chemical Supplier Data |

| Predicted pKa | Carboxylic Acid: ~4.5-5.0Pyridine N: ~2.0-2.5 | The parent nicotinic acid has a pKa of ~4.85 for its carboxylic acid and ~2.0 for the pyridine nitrogen.[2] The three electron-donating methoxy groups are expected to slightly increase the basicity of the pyridine nitrogen and the pKa of the carboxylic acid. |

| Predicted logP | 0.5 - 1.5 | The logP of nicotinic acid is ~0.2.[2] Each methoxy group generally increases the lipophilicity (logP). Therefore, this compound is predicted to be more lipophilic and less water-soluble than its parent compound. |

Predicted Solubility Profile in Organic Solvents

The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is the guiding framework for predicting solubility.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in hydrogen bonding with the carboxylic acid (as both donor and acceptor) and the methoxy and pyridine groups (as acceptors), leading to favorable solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted. Solvents like DMSO and DMF are powerful, highly polar solvents capable of disrupting the crystal lattice of the solid and solvating the polar functional groups. Nicotinic acid itself shows solubility in DMSO and DMF.[6] The increased organic character from the methoxy groups should further enhance solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. The dominant polar nature of the carboxylic acid and the pyridine ring will prevent effective solvation by non-polar solvents, which primarily interact via weaker van der Waals forces.

Caption: Predicted solubility of this compound.

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from prediction to definitive data, a rigorous experimental protocol is required. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[7] This method measures the true equilibrium between the solid and dissolved states of a compound, providing a fundamental value for formulation and biopharmaceutical modeling.[7][8] It is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained when a compound precipitates from a stock solution.[1][9][10]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

4 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC with UV detector (or other suitable quantitative method)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and add it to a 4 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring a solid phase remains at equilibrium.[7]

-

Pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) and a controlled temperature (e.g., 25 °C).[11]

-

Causality: Agitation is necessary to facilitate the dissolution process, but it should not be so vigorous as to cause particle attrition. Temperature control is critical as solubility is temperature-dependent.[12]

-

Allow the samples to shake for a minimum of 24 hours. To ensure equilibrium has been reached, a second time point (e.g., 48 hours) should be analyzed.

-

Trustworthiness: The system is self-validating. If the measured solubility at 24 hours is statistically identical to the solubility at 48 hours, it provides high confidence that thermodynamic equilibrium has been achieved.[7]

-

-

Phase Separation:

-

After the incubation period, allow the vials to stand at the controlled temperature for a short period to let the larger particles settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Causality: This step is crucial to separate the saturated supernatant from the undissolved solid. Failure to do so will result in artificially high and inaccurate solubility measurements.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

-

Analyze the calibration standards and the saturated sample supernatant using a validated HPLC-UV method.

-

Causality: A multi-point calibration curve is essential for accurate quantification. The absorbance of the sample must fall within the linear range of the curve.

-

Calculate the concentration of the compound in the supernatant using the regression equation from the calibration curve.

-

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded systematically to allow for clear interpretation and comparison across different solvent systems.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations (e.g., color, clarity) |

| e.g., Methanol | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., DMSO | 25 | |||

| e.g., Toluene | 25 |

Conclusion

While specific solubility data for this compound is not publicly available, a detailed analysis of its molecular structure allows for a strong predictive assessment of its solubility profile. It is expected to exhibit good to excellent solubility in polar protic and polar aprotic organic solvents, with poor solubility in non-polar solvents. However, prediction is no substitute for empirical data. The provided shake-flask protocol represents a robust, reliable, and self-validating method for generating the high-quality thermodynamic solubility data essential for informed decision-making in drug development. For more advanced applications, computational approaches such as quantitative structure-property relationship (QSPR) models could be developed once initial experimental data is generated.[13][14]

References

-

Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]

-

United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Solubility of Things. (n.d.). Niacin. [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds. [Video]. YouTube. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem Compound Summary for CID 938. [Link]

-

National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Summary for CID 936. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Taylor & Francis Online. (2021). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Polycyclic Aromatic Compounds. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–733. [Link]

-

ResearchGate. (2002). Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

ResearchGate. (2017). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]

-

ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

Di, L., & Kerns, E. H. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(13), 6188–6199. [Link]

-

ResearchGate. (2020). The role of the methoxy group in approved drugs. [Link]

-

ScienceDirect. (2022). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]

-

SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually expanding, with novel heterocyclic scaffolds serving as the bedrock for the next generation of therapeutic agents. Among these, substituted nicotinic acid derivatives have garnered significant attention due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 2,5,6-Trimethoxynicotinic acid . As a Senior Application Scientist, the intent of this document is to furnish fellow researchers and drug development professionals with a detailed, data-centric resource, elucidating the core molecular and chemical characteristics of this compound. While direct biological applications are still emerging, its structural attributes position it as a valuable intermediate in synthetic chemistry. This guide consolidates available data on its molecular properties, offers a logical framework for its synthesis and characterization, and provides essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Molecular Profile

This compound is a polysubstituted pyridine derivative, characterized by the presence of a carboxylic acid group and three methoxy substituents on the pyridine ring. These functional groups impart specific electronic and steric properties that are of considerable interest in the rational design of new molecules.

Molecular Formula and Weight

The fundamental quantitative descriptors of a molecule are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Descriptor | Value | Source |

| Molecular Formula | C₉H₁₁NO₅ | |

| Molecular Weight | 213.19 g/mol |

Chemical Structure and Identifiers

A precise understanding of the two-dimensional structure and universally recognized identifiers is critical for unambiguous communication and database searching in chemical research.

Figure 1: 2D structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1364917-20-3 | |

| SMILES | COc1cc(C(O)=O)c(OC)nc1OC | |

| InChI | 1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12) | |

| InChI Key | XXIDKZJJOQSGKI-UHFFFAOYSA-N |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Workflow

A plausible retrosynthetic analysis would involve the construction of a suitably substituted pyridine ring followed by functional group interconversions. A potential synthetic route could commence from a pre-functionalized pyridine or through a de novo ring formation reaction.

Figure 2: A conceptual retrosynthetic workflow for this compound.

A key step would likely involve the nucleophilic substitution of halogen atoms on a polychlorinated or polybrominated nicotinic acid derivative with sodium methoxide. The starting polychlorinated nicotinic acids are often accessible through oxidation of the corresponding picolines followed by chlorination.

Characterization and Analytical Protocols

The structural elucidation of this compound would rely on a suite of standard spectroscopic techniques. Although experimental data for this specific molecule is not published, the expected spectral characteristics can be predicted based on its structure.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. Three distinct singlets corresponding to the three methoxy groups would also be anticipated, with their chemical shifts influenced by their position on the ring. A broad singlet for the carboxylic acid proton would likely be observed, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the carboxylic acid group would appear at the most downfield chemical shift. The six carbons of the pyridine ring would have chemical shifts determined by the electronic effects of the nitrogen atom and the methoxy substituents. The three methoxy carbons would appear in the upfield region of the spectrum.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 214.0715, and the [M-H]⁻ ion at m/z 212.0559.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. C-O stretching bands for the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region.

Physicochemical Properties and Potential Applications

Physicochemical Data

While experimentally determined physicochemical properties for this compound are not widely reported, some information can be gleaned from supplier data sheets, and others can be estimated using computational models.

| Property | Value | Source/Note |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Not available | Expected to have some solubility in polar organic solvents. |

| pKa | Not available | Estimated to be in the range of 4-5 for the carboxylic acid. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The highly substituted nature of this compound makes it an attractive building block for the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for derivatization, such as amide bond formation, to link this scaffold to other pharmacophores. The methoxy groups can influence the solubility, metabolic stability, and binding interactions of a parent molecule.

A structurally related compound, 2,3,6-Trimethoxyisonicotinaldehyde, serves as a key intermediate in the synthesis of the anti-tuberculosis candidate TBAJ-876[1]. This suggests that this compound could similarly be explored as a precursor for novel therapeutic agents, particularly in the fields of infectious diseases and oncology, where substituted pyridine motifs are prevalent.

Safety and Handling

As a fine chemical intended for research purposes, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for handling substituted nicotinic acids should be followed.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoiding Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Figure 3: Recommended safe handling workflow for this compound.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemists. Its well-defined structure and multiple functional groups offer a platform for the creation of diverse chemical libraries. While there is a current lack of extensive published data on its synthesis, properties, and direct applications, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. It is anticipated that as this and similar building blocks are further explored, their utility in the development of novel, biologically active compounds will become increasingly evident. Researchers are encouraged to use this guide as a starting point for their investigations into the potential of this and other polysubstituted nicotinic acid derivatives.

References

-

Amerigo Scientific. (2026). This compound. Retrieved from [Link]

Sources

Spectroscopic Interrogation of 2,5,6-Trimethoxynicotinic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,5,6-Trimethoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive publicly available experimental spectra, this document leverages predictive spectroscopic models and foundational principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted data but also the underlying scientific rationale for experimental design and data interpretation, thereby establishing a framework for the empirical analysis of this and related molecules.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₁NO₅, Molar Mass: 213.19 g/mol ) is a polysubstituted aromatic carboxylic acid. The strategic placement of three methoxy groups on the pyridine ring, coupled with a carboxylic acid function, imparts unique electronic and steric properties to the molecule. These features are critical in modulating its chemical reactivity, intermolecular interactions, and ultimately, its potential biological activity. Accurate structural elucidation is the cornerstone of understanding these properties, and a multi-technique spectroscopic approach is paramount. This guide will systematically dissect the predicted spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the molecule's single aromatic proton and three distinct methoxy groups. The acidic proton of the carboxylic acid is also a key feature, though its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic C4-H | ~7.5 - 8.0 | Singlet | 1H |

| C6-OCH₃ | ~4.0 | Singlet | 3H |

| C5-OCH₃ | ~3.9 | Singlet | 3H |

| C2-OCH₃ | ~3.8 | Singlet | 3H |

Expertise & Experience: The downfield shift of the C4-H is attributed to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen and carboxylic acid group. The distinct chemical shifts for the three methoxy groups arise from their different electronic environments. The C6-OCH₃ is expected to be the most downfield due to its proximity to the ring nitrogen. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the six unique carbon atoms of the pyridine ring and the three methoxy carbons, in addition to the carbonyl carbon of the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~165 - 175 |

| Aromatic C6 | ~160 - 165 |

| Aromatic C5 | ~150 - 155 |

| Aromatic C2 | ~145 - 150 |

| Aromatic C3 | ~120 - 125 |

| Aromatic C4 | ~110 - 115 |

| Methoxy Carbons (-OCH₃) | ~55 - 65 |

Authoritative Grounding: The chemical shifts are predicted based on established substituent effects on the pyridine ring[1]. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C2, C5, C6) are significantly deshielded and appear at lower field. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-175 ppm range[2].

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment is crucial for unambiguous structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) H-C correlations, which will be instrumental in definitively assigning the methoxy groups to their respective ring positions.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the methoxy groups.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretch |

| C-H (Aliphatic - Methoxy) | 2850 - 3000 | Medium | Aliphatic C-H stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Carbonyl stretch |

| C=C / C=N (Aromatic Ring) | 1550 - 1650 | Medium-Strong | Aromatic ring stretching |

| C-O (Ether & Carboxylic Acid) | 1000 - 1300 | Strong | C-O stretching |

Trustworthiness: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding[3]. The strong, sharp carbonyl absorption is another definitive feature. The presence of multiple strong bands in the "fingerprint" region (1000-1300 cm⁻¹) will be due to the C-O stretching of the three methoxy groups and the carboxylic acid.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum

For this compound (MW = 213.19), the molecular ion peak (M⁺) is expected at m/z 213. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Predicted Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z 198 (M-15) is expected from the cleavage of one of the methoxy groups.

-

Loss of a methoxy group (-OCH₃): A fragment at m/z 182 (M-31) is also likely.

-

Loss of carbon monoxide (-CO): Decarbonylation of fragments is possible.

-

Loss of the carboxylic acid group (-COOH): A fragment at m/z 168 (M-45) would be indicative of the loss of the entire carboxylic acid moiety.

Expertise & Experience: The stability of the pyridine ring suggests that fragmentation will likely initiate at the substituent groups. The relative abundance of the fragment ions will depend on the stability of the resulting cations and neutral radicals.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid like this, LC-MS is the preferred method.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely keep the molecular ion intact. Electron ionization (EI) can also be used, which will induce more extensive fragmentation.

-

Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 213) to induce fragmentation and confirm the predicted fragmentation pathways.

-

Caption: Workflow for MS-based molecular weight and fragmentation analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry paints a consistent and detailed picture of its molecular structure. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and provides a strong foundation for empirical verification. The detailed experimental protocols offer a clear path for researchers to obtain high-quality, self-validating data, ensuring the confident structural assignment of this and structurally related molecules.

References

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Nicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of Trimethoxylated Nicotinic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Methoxy Group Integration in Nicotinic Acid Scaffolds

In the landscape of contemporary drug discovery, the strategic modification of established pharmacophores is a cornerstone of innovation. Nicotinic acid (niacin, Vitamin B3), a fundamental molecule with well-documented lipid-modifying and anti-inflammatory properties, presents a fertile scaffold for such exploration. The introduction of methoxy (-OCH3) groups, a common tactic in medicinal chemistry, can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often enhancing its biological activity. This technical guide delves into the prospective biological activities of trimethoxylated nicotinic acids, synthesizing data from related compounds to build a compelling hypothesis for their therapeutic potential. While direct literature on trimethoxylated nicotinic acids is nascent, by examining the established pharmacology of nicotinic acid derivatives and the broad bioactivities of other trimethoxylated compounds, we can chart a logical course for future research and development in this promising area.

The Nicotinic Acid Backbone: A Foundation of Diverse Bioactivity

Nicotinic acid's primary known mechanism of action involves its role as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, contributing to nicotinic acid's lipid-lowering effects.[2] However, GPR109A is also expressed in various immune cells, including monocytes, macrophages, and neutrophils, where its activation leads to potent anti-inflammatory effects.[3][4] Nicotinic acid has been shown to reduce the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[3]

Furthermore, derivatives of nicotinic acid have been synthesized and evaluated for a range of therapeutic applications, including analgesic and enhanced anti-inflammatory activities.[5][6][7][8][9] These studies underscore the versatility of the nicotinic acid scaffold for chemical modification to tune its biological profile.

The Influence of Methoxy Substituents: A Gateway to Enhanced Biological Function

The incorporation of methoxy groups is a well-established strategy in drug design to enhance biological activity. Methoxy groups can influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds.[10] In the context of pyridine derivatives, the presence and position of methoxy groups have been shown to enhance their antiproliferative activity against various cancer cell lines.[11][12]

Moreover, other classes of molecules bearing a trimethoxy substitution pattern, such as 3,4,5-trimethoxycinnamic acid (TMCA) derivatives and trimethoxylated chalcones, exhibit a remarkable breadth of biological activities.[13][14][15] These activities include antitumor, antiviral, central nervous system (CNS) modulation, antimicrobial, and anti-inflammatory effects.[13] For instance, 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin has demonstrated significant antiproliferative activity against several cancer cell lines.[16] This body of evidence strongly suggests that the 3,4,5-trimethoxy motif is a privileged structural element in the development of bioactive compounds.

Postulated Biological Activities of Trimethoxylated Nicotinic Acids

Based on the foundational knowledge of nicotinic acid's bioactivity and the established influence of methoxy substitutions, we can hypothesize several promising therapeutic avenues for trimethoxylated nicotinic acids.

Potent Anti-Inflammatory Effects

Given that nicotinic acid itself possesses anti-inflammatory properties mediated by GPR109A, it is highly probable that trimethoxylated derivatives would retain, and potentially enhance, this activity.[3][5] The methoxy groups could improve receptor binding affinity or alter the downstream signaling cascade.

The primary proposed mechanism centers on the activation of the GPR109A receptor on immune cells.

Caption: Proposed GPR109A-mediated anti-inflammatory signaling pathway.

Antiproliferative Activity

The observation that methoxy groups enhance the antiproliferative activity of pyridine derivatives provides a strong rationale for investigating trimethoxylated nicotinic acids as potential anticancer agents.[11][12] The specific substitution pattern of the methoxy groups on the pyridine ring will likely be a critical determinant of cytotoxic potency.

The antiproliferative effects could be mediated through various mechanisms, including:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death.

-

Cell Cycle Arrest: Interference with the cell cycle at specific checkpoints can halt cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: Targeting pathways crucial for cancer cell growth and survival, such as the PI3K/Akt or MAPK pathways.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of novel trimethoxylated nicotinic acids, a systematic experimental approach is required.

In Vitro Anti-Inflammatory Assays

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the trimethoxylated nicotinic acid derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

In Vitro Antiproliferative Assays

Sources

- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders | MDPI [mdpi.com]

- 15. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activity of a 3,4,5-trimethoxybenzoyl ester analogue of epicatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Genesis of 2,5,6-Trimethoxynicotinic Acid: A Technical Inquiry

For Immediate Release

Shanghai, China – January 19, 2026 – Despite a comprehensive investigation into the discovery and history of 2,5,6-Trimethoxynicotinic acid, a definitive account of its initial synthesis and developmental timeline remains conspicuously absent from the public scientific literature. This technical guide addresses the current state of knowledge and the challenges in tracing the origins of this specific nicotinic acid derivative.

Introduction: The Nicotinic Acid Framework

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry and drug development. The pyridine carboxylic acid scaffold is a versatile pharmacophore, with modifications to the pyridine ring leading to a wide array of biological activities. These activities span from antimicrobial and anti-inflammatory to anticonvulsant and anticancer effects. The introduction of methoxy groups, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making trimethoxylated derivatives like this compound of potential interest to researchers.

The Information Void: Tracing the Origins of a Niche Compound

A thorough search of scholarly databases and chemical literature has revealed a significant gap in the historical record of this compound. While the compound is commercially available from several chemical suppliers, and is identified by the Chemical Abstracts Service (CAS) number 1364917-20-3 , no primary publication detailing its first synthesis, characterization, or discovery could be retrieved.

This situation is not entirely uncommon for highly specialized or niche chemical entities. It is possible that the synthesis of this compound was first described in a patent, a doctoral thesis, or a less widely indexed journal that is not readily accessible through standard search methodologies. It may also have been synthesized as part of a larger library of compounds where the specific details of this individual molecule were not the primary focus of the publication.

Inferred Synthetic Strategies: A Hypothetical Approach

Given the lack of a documented synthesis, we can infer potential synthetic routes based on established organic chemistry principles for the preparation of substituted nicotinic acids. A plausible retrosynthetic analysis would involve the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality.

Hypothetical Retrosynthetic Analysis:

Caption: A simplified retrosynthetic pathway for this compound.

Potential Forward Synthesis Steps:

-

Pyridine Ring Formation: A common strategy for synthesizing polysubstituted pyridines is the Hantzsch pyridine synthesis or variations thereof. This would involve the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent, with appropriately substituted precursors to yield the desired methoxy substitution pattern.

-

Functional Group Interconversion: Alternatively, one could start with a pre-formed, differently substituted nicotinic acid and introduce the methoxy groups through nucleophilic aromatic substitution reactions. This would likely require the presence of activating groups on the ring.

-

Oxidation of a Substituted Picoline: If a corresponding 2,5,6-trimethoxy-3-methylpyridine (a trimethoxypicoline) were available, oxidation of the methyl group would yield the desired carboxylic acid.

Characterization and Physicochemical Properties

While the historical discovery remains obscure, the basic physicochemical properties of this compound can be obtained from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1364917-20-3 | Chemical Suppliers |

| Molecular Formula | C₉H₁₁NO₅ | Chemical Suppliers |

| Molecular Weight | 213.19 g/mol | Chemical Suppliers |

| Appearance | White to off-white solid (presumed) | Inferred |

| Solubility | Likely soluble in organic solvents | Inferred |

Standard Analytical Characterization Workflow:

For a novel compound of this nature, a full analytical characterization would be imperative to confirm its structure and purity. This would typically involve:

Caption: Standard workflow for the characterization of a synthesized organic compound.

Potential Applications and Future Directions

The biological activity of this compound has not been reported in the accessible literature. However, based on the activities of other substituted nicotinic acids, it could be a candidate for screening in various therapeutic areas. The specific arrangement of the three methoxy groups could influence its interaction with biological targets, potentially leading to novel pharmacological profiles.

Future research efforts should be directed towards:

-

A Deeper Literature Search: Utilizing specialized chemical databases such as SciFinder and Reaxys to trace the first mention of CAS number 1364917-20-3.

-

De Novo Synthesis and Characterization: Synthesizing this compound via a rational, documented route and fully characterizing the resulting compound.

-

Biological Screening: Evaluating the synthesized compound in a battery of biological assays to determine its potential therapeutic value.

Conclusion

The discovery and history of this compound represent a curious case of a commercially available compound with an untraceable scientific origin in the public domain. While its synthesis can be logically inferred, the absence of a primary scientific report underscores the importance of comprehensive documentation in the chemical sciences. For researchers in drug development, this compound remains a blank slate, offering the opportunity for novel discovery and characterization.

References

Due to the lack of specific literature on the discovery and history of this compound, a traditional reference list is not applicable. The information presented is based on general principles of organic chemistry and data aggregated from publicly accessible chemical supplier databases.

commercial availability and suppliers of 2,5,6-Trimethoxynicotinic acid

An In-Depth Technical Guide to 2,5,6-Trimethoxynicotinic Acid: Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1364917-20-3), a specialty heterocyclic compound. Analysis of the current landscape reveals that this molecule is primarily supplied as a research chemical for laboratory-scale use. While specific applications and dedicated synthesis literature for this exact compound are not extensively published, this guide synthesizes available data to offer insights into its commercial availability, likely synthetic routes, and potential applications in medicinal chemistry and drug discovery. Its structural features—a substituted nicotinic acid scaffold—suggest its primary utility as a complex building block in the synthesis of novel chemical entities.

Introduction: The Significance of Substituted Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a foundational scaffold in modern drug discovery, prized for its presence in numerous biologically active compounds and its ability to modulate key pharmacological properties.[1] As a bioisostere of a benzene ring, the nitrogen atom in the pyridine heterocycle introduces unique characteristics, including basicity, improved water solubility, and the capacity to form crucial hydrogen bonds with biological targets like enzymes and receptors.[2] These features make pyridine derivatives indispensable in the design of therapeutic agents across a wide range of disease areas, including infectious diseases, inflammation, and oncology.[1][3]